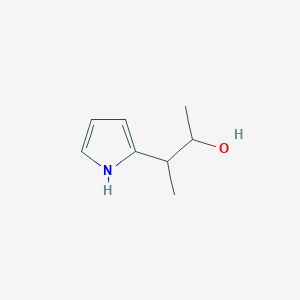

3-(1H-Pyrrol-2-yl)butan-2-ol

Description

Significance of Pyrrole (B145914) Heterocycles in Organic Synthesis and Medicinal Chemistry

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in organic chemistry and drug discovery. numberanalytics.comnumberanalytics.com Its electron-rich nature makes it highly reactive towards electrophiles, enabling a wide array of chemical transformations. numberanalytics.com The pyrrole ring is a fundamental component of many vital natural products, including heme, chlorophyll, and vitamin B12. numberanalytics.comscitechnol.comnih.gov

In medicinal chemistry, the pyrrole scaffold is a privileged structure, appearing in numerous approved drugs with diverse therapeutic applications. scitechnol.comnih.gov These include blockbuster drugs like atorvastatin (B1662188) (a cholesterol-lowering agent) and sunitinib (B231) (an anticancer drug). scitechnol.comwikipedia.org The versatility of the pyrrole ring allows for the synthesis of a vast number of derivatives with a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, and anticancer effects. nih.govnih.govontosight.airsc.org The ability to modify the pyrrole ring at various positions allows chemists to fine-tune the biological and physicochemical properties of the resulting compounds. ontosight.ai

Role of Substituted Alcohols in Contemporary Organic Chemistry

Substituted alcohols are a crucial class of organic compounds that serve as versatile building blocks and intermediates in synthesis. numberanalytics.combritannica.com The hydroxyl (-OH) group is a highly functional moiety that can participate in a wide range of chemical reactions. britannica.com Alcohols can be oxidized to form aldehydes, ketones, or carboxylic acids, and can undergo substitution reactions to introduce other functional groups. numberanalytics.combritannica.com

The ability to easily transform the hydroxyl group makes alcohols key intermediates in the synthesis of complex molecules, including pharmaceuticals. numberanalytics.combritannica.com For instance, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. libretexts.orgyoutube.com This reactivity is fundamental to constructing the carbon skeletons of many important organic molecules.

Rationale for Investigating 3-(1H-Pyrrol-2-yl)butan-2-ol Derivatives

The investigation into derivatives of 3-(1H-Pyrrol-2-yl)butan-2-ol is rooted in the principle of molecular hybridization, where two or more pharmacophoric units are combined to create a new molecule with potentially enhanced or novel properties. The pyrrole moiety provides a biologically active scaffold, while the butanol portion offers a site for further chemical modification.

Derivatization of the alcohol group in 3-(1H-Pyrrol-2-yl)butan-2-ol could lead to the formation of esters, ethers, or other functional groups, which can significantly alter the compound's polarity, solubility, and biological activity. For example, the synthesis of related pyrrole-containing compounds with alcohol functionalities has been explored in the context of creating new bioactive molecules. thieme-connect.comnih.gov The specific arrangement of the pyrrole ring and the secondary alcohol in 3-(1H-Pyrrol-2-yl)butan-2-ol presents a unique three-dimensional structure that could interact specifically with biological targets. Research into analogous structures suggests that such compounds can serve as intermediates in the synthesis of more complex molecules with potential therapeutic applications.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Properties of 3-(1H-Pyrrol-2-yl)butan-2-ol and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(1H-Pyrrol-2-yl)butan-2-ol | 1933602-07-3 bldpharm.comambeed.comsigmaaldrich.com | C8H13NO | 139.19 |

| 4-(1H-Pyrrol-2-yl)butan-2-one | 364064-30-2 | C8H11NO | 137.18 lookchem.com |

| 4-(1H-Pyrrol-3-yl)butan-2-ol | 1502246-14-1 | C8H13NO | 139.20 fluorochem.co.uk |

| 3-[3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]butan-2-ol | Not Available | C10H13N3O2 | 207.23 molport.com |

| 3-(1H-pyrrol-3-yl)butan-2-yl formate | Not Available | C9H13NO2 | Not Available nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

3-(1H-pyrrol-2-yl)butan-2-ol |

InChI |

InChI=1S/C8H13NO/c1-6(7(2)10)8-4-3-5-9-8/h3-7,9-10H,1-2H3 |

InChI Key |

ZEZJVLGTDZQJLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CN1)C(C)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules like 3-(1H-Pyrrol-2-yl)butan-2-ol. By probing the magnetic properties of atomic nuclei, NMR provides a detailed depiction of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Pyrrole-Butanol Systems

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and spatial relationships of hydrogen atoms within the molecule.

In the ¹H NMR spectrum of 3-(1H-Pyrrol-2-yl)butan-2-ol, distinct signals corresponding to the protons of the pyrrole (B145914) ring and the butanol side chain are observed at characteristic chemical shifts (δ), measured in parts per million (ppm). The aromatic protons of the pyrrole ring typically resonate in the downfield region, while the aliphatic protons of the butanol fragment appear in the upfield region. The hydroxyl (-OH) proton often presents as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. nih.govdocbrown.info

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern (Multiplicity) |

|---|---|---|

| Pyrrole NH | ~8.0-9.0 | Broad Singlet |

| Pyrrole H-5 | ~6.7 | Multiplet |

| Pyrrole H-3 | ~6.1 | Multiplet |

| Pyrrole H-4 | ~6.0 | Multiplet |

| Butanol CH-OH | ~3.8-4.0 | Multiplet |

| Butanol CH-Pyrrole | ~2.8-3.0 | Multiplet |

| Butanol OH | Variable | Broad Singlet |

| Butanol CH₃ (next to CH-OH) | ~1.2 | Doublet |

| Butanol CH₃ (next to CH-Pyrrole) | ~1.1 | Doublet |

Spin-spin coupling, the interaction between non-equivalent protons on adjacent carbon atoms, results in the splitting of NMR signals into multiplets. docbrown.info The multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J-values) provide definitive evidence for the connectivity of protons in the molecule. For instance, the methyl protons on the butanol chain appear as doublets due to coupling with their adjacent methine (CH) protons. The methine protons, in turn, exhibit more complex multiplet patterns as they are coupled to multiple, chemically distinct neighboring protons.

To unambiguously identify the resonance signal of the labile hydroxyl (-OH) proton, a deuterium (B1214612) exchange experiment is often performed. rsc.org This involves adding a small amount of deuterium oxide (D₂O) to the NMR sample. The acidic proton of the hydroxyl group rapidly exchanges with deuterium. Since deuterium is not observed in ¹H NMR spectroscopy, the signal corresponding to the -OH proton disappears from the spectrum, confirming its assignment. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. docbrown.info In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in 3-(1H-Pyrrol-2-yl)butan-2-ol gives rise to a single peak, allowing for the direct counting of non-equivalent carbon environments. researchgate.net

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrrole C-2 | ~132 |

| Pyrrole C-5 | ~116 |

| Pyrrole C-3 | ~107 |

| Pyrrole C-4 | ~106 |

| Butanol C-OH | ~72 |

| Butanol C-Pyrrole | ~40 |

| Butanol CH₃ (next to C-OH) | ~23 |

| Butanol CH₃ (next to C-Pyrrole) | ~19 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. scispace.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

Upon ionization in the mass spectrometer, the molecular ion of 3-(1H-Pyrrol-2-yl)butan-2-ol can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is a molecular fingerprint that provides valuable structural information. uobasrah.edu.iq Common fragmentation pathways for this molecule would include cleavage of the butanol side chain.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 139 | [C₈H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 124 | [M - CH₃]⁺ | Loss of a methyl group |

| 95 | [C₆H₇N]⁺ | Fragment corresponding to the pyrrole-ethyl cation |

| 80 | [C₅H₆N]⁺ | Fragment corresponding to the pyrrole-methyl cation |

| 45 | [C₂H₅O]⁺ | Fragment corresponding to [CH₃CHOH]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Each type of bond (e.g., O-H, N-H, C-H, C-O, C-N) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For 3-(1H-Pyrrol-2-yl)butan-2-ol, the IR spectrum would be expected to show several key absorption bands corresponding to its constituent functional groups: the hydroxyl group, the pyrrole ring, and the aliphatic butane (B89635) chain.

A hypothetical table of the expected characteristic IR absorption bands for this compound is presented below. The exact wavenumbers can vary based on the molecular environment and intermolecular interactions, such as hydrogen bonding.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Alcohol | O-H stretch | 3500 - 3200 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. |

| Pyrrole | N-H stretch | 3400 - 3300 | Medium, Sharp | Characteristic of the secondary amine in the pyrrole ring. |

| Alkane | C-H stretch | 3000 - 2850 | Strong | From the methyl and methylene (B1212753) groups of the butane chain. |

| Pyrrole | C-H stretch | 3150 - 3100 | Medium | Aromatic C-H stretching in the pyrrole ring. |

| Pyrrole | C=C stretch | 1600 - 1450 | Medium to Weak | Aromatic ring stretching vibrations. |

| Alcohol | C-O stretch | 1150 - 1050 | Strong | For a secondary alcohol. |

This table is illustrative and based on established correlation charts for IR spectroscopy. Actual experimental values would be required for definitive characterization.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For 3-(1H-Pyrrol-2-yl)butan-2-ol, with the molecular formula C₈H₁₃NO, the theoretical elemental composition can be calculated.

The determination of the empirical formula is a critical step in confirming the identity of a newly synthesized compound. By comparing the experimentally determined mass percentages with the calculated theoretical values, researchers can verify the purity and elemental composition of their sample.

Table of Theoretical Elemental Composition for C₈H₁₃NO:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 69.02% |

| Hydrogen | H | 1.01 | 13 | 13.13 | 9.41% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.07% |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.49% |

| Total | 139.22 | 100.00% |

Experimental results from an actual elemental analysis would be expected to be in close agreement with these theoretical values.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure and Intermolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wiley-vch.de This technique can unambiguously establish the molecular structure, bond lengths, bond angles, and stereochemistry of a compound. Furthermore, it provides detailed insights into the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds. bldpharm.comthieme-connect.com

To perform SCXRD, a high-quality single crystal of the compound is required. Unfortunately, no published SCXRD studies for 3-(1H-Pyrrol-2-yl)butan-2-ol were found. If such a study were conducted, it would yield a set of crystallographic data that could be presented in a standardized format, as shown in the hypothetical table below.

Hypothetical Crystallographic Data Table for 3-(1H-Pyrrol-2-yl)butan-2-ol:

| Parameter | Value |

| Chemical Formula | C₈H₁₃NO |

| Formula Weight | 139.22 |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Hypothetical value) |

| b (Å) | (Hypothetical value) |

| c (Å) | (Hypothetical value) |

| α (°) | 90 |

| β (°) | (Hypothetical value) |

| γ (°) | 90 |

| Volume (ų) | (Hypothetical value) |

| Z (molecules/unit cell) | (e.g., 4) |

| Calculated Density (g/cm³) | (Hypothetical value) |

| R-factor (%) | (Hypothetical value) |

The SCXRD analysis would be particularly valuable in revealing how the molecules interact with each other in the solid state. Given the presence of both a hydrogen bond donor (the O-H and N-H groups) and acceptor (the oxygen and nitrogen atoms), it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. These interactions would likely involve the hydroxyl group of one molecule and the nitrogen atom of the pyrrole ring of a neighboring molecule, or the pyrrole N-H group and the hydroxyl oxygen of another.

Theoretical and Computational Studies of 3 1h Pyrrol 2 Yl Butan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometric, electronic, and energetic properties of molecules. For 3-(1H-Pyrrol-2-yl)butan-2-ol, these methods can elucidate the influence of the butan-2-ol substituent on the pyrrole (B145914) ring's electronic structure and reactivity.

Density Functional Theory (DFT) for Molecular Optimization and Electronic Structure

Studies on related 2-substituted pyrroles have shown that the nature of the substituent significantly influences the electronic distribution within the pyrrole ring. mdpi.com For instance, the presence of an alcohol group introduces the possibility of intramolecular hydrogen bonding, which can be accurately modeled by DFT to predict its impact on the molecular geometry and stability. mdpi.com

Table 1: Representative DFT-Calculated Properties for Analgous Pyrrole Derivatives

| Property | Analogous Compound | Calculated Value | Reference |

| Binding Energy | 1-(1H-Pyrrol-2-yl)-but-1-en-3-one Dimer | 19.18 kcal/mol | nih.gov |

| Conformational Energy Difference | Indole-3-carbinol Conformers | 0.717 Kcal/mol | tsijournals.com |

This table presents data from structurally related compounds to infer potential properties of 3-(1H-Pyrrol-2-yl)butan-2-ol.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For pyrrole derivatives, FMO analysis helps in predicting the sites for electrophilic and nucleophilic attack. researchgate.net In a molecule like 3-(1H-Pyrrol-2-yl)butan-2-ol, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, making it susceptible to electrophilic attack. The LUMO, conversely, would represent the region most likely to accept electrons. The energy of these orbitals and their distribution across the molecule can be fine-tuned by substituents. researchgate.net Computational studies on similar pyrrole systems provide insight into how alkyl and hydroxyl groups influence these frontier orbitals. nih.govresearchgate.net

Table 2: FMO Data for Analgous Pyrrole Systems

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2-(trichloroacetyl)pyrrole | - | - | 4.59 | researchgate.net |

| 1-methylpyrrole-2-carbonyl chloride | - | - | 5.05 | researchgate.net |

| Donor-Acceptor Pyrrole Derivative | - | - | - | researchgate.net |

This table presents data from structurally related compounds to infer potential properties of 3-(1H-Pyrrol-2-yl)butan-2-ol.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these hyperconjugative interactions. nih.gov For pyrrole derivatives, NBO analysis is particularly useful for understanding the delocalization of the nitrogen lone pair electrons and the π-electrons of the ring.

In 3-(1H-Pyrrol-2-yl)butan-2-ol, NBO analysis would reveal the extent of electron donation from the nitrogen lone pair to the antibonding orbitals of the adjacent carbon atoms, a key factor in the aromaticity and reactivity of the pyrrole ring. researchgate.net Furthermore, it can elucidate the nature of any intramolecular hydrogen bonds involving the hydroxyl group of the butan-2-ol substituent and the pyrrole ring. nih.gov Studies on similar systems have shown that hyperconjugative interactions, such as those between lone pairs and π* orbitals, contribute significantly to molecular stability. nih.govijcce.ac.ir

Table 3: NBO Analysis Data for an Analogous Pyrrole Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) | Reference |

| LP (N4) | σ*(C8-C9) | 40.25 | asianresassoc.org |

This table presents data from a structurally related compound, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, to infer potential properties of 3-(1H-Pyrrol-2-yl)butan-2-ol.

Molecular Electrostatic Potential (MESP) and Electron Localization Function (ELF)

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule by mapping the electrostatic potential onto the electron density surface. nih.gov Regions of negative potential (typically colored red) indicate nucleophilic sites, which are prone to electrophilic attack, while regions of positive potential (blue) indicate electrophilic sites. nih.gov For a molecule like 3-(1H-Pyrrol-2-yl)butan-2-ol, the MESP would likely show a negative potential around the pyrrole ring and the oxygen atom of the hydroxyl group, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding.

The Electron Localization Function (ELF) provides a measure of electron localization, which is useful for identifying bonding patterns, lone pairs, and atomic shells. nih.govresearchgate.net In pyrrole systems, ELF analysis can visually confirm the aromatic nature of the ring by showing delocalized electron density. For 3-(1H-Pyrrol-2-yl)butan-2-ol, ELF would help in visualizing the covalent bonds and the distribution of lone pair electrons on the nitrogen and oxygen atoms. researchgate.net

Aromaticity Assessment (e.g., HOMA, NICS Indices) in Pyrrole Ring

The aromaticity of the pyrrole ring in 3-(1H-Pyrrol-2-yl)butan-2-ol can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the degree of bond length equalization, with values close to 1 indicating high aromaticity. chem8.org Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity, where negative values inside the ring are indicative of diatropic ring currents characteristic of aromatic systems. acs.org

Table 4: Aromaticity Indices for Analgous Pyrrole Systems

| Compound | HOMA | NICS(0) | NICS(1) | Reference |

| Pyrrole | - | - | - | researchgate.net |

| Substituted Pyrrole | - | - | - | researchgate.net |

| BN-substituted dibenzopentalenes | Various | Various | Various | chem8.org |

This table illustrates the types of data obtained from aromaticity studies on related systems.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to understand how a ligand might interact with a biological target, such as a protein or enzyme. nih.govmdpi.com For 3-(1H-Pyrrol-2-yl)butan-2-ol, molecular docking studies could be employed to investigate its potential interactions with various biological receptors.

In studies of other pyrrole derivatives, molecular docking has been used to rationalize their biological activities by identifying key interactions, such as hydrogen bonds and π-π stacking, with the amino acid residues in the active site of a target protein. nih.govmdpi.comscirp.org For example, the pyrrole ring can act as a hydrogen bond donor or participate in hydrophobic interactions, while the hydroxyl group of the butan-2-ol side chain can form hydrogen bonds with the receptor. mdpi.com These interactions are crucial for the binding affinity and selectivity of the compound.

Ligand-Receptor Interactions and Binding Affinity Predictions

Theoretical and computational methods are pivotal in modern drug discovery and development, offering profound insights into how a molecule like 3-(1H-Pyrrol-2-yl)butan-2-ol might interact with biological targets. These in silico approaches predict the binding mode and affinity of a ligand to a receptor, guiding the synthesis and evaluation of new therapeutic agents. nih.gov While specific computational studies on 3-(1H-Pyrrol-2-yl)butan-2-ol are not extensively documented in publicly available literature, the principles of ligand-receptor interactions and binding affinity predictions can be understood by examining research on structurally related pyrrole-based compounds.

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics (MD) simulations are commonly employed to elucidate these interactions. nih.govmdpi.com Molecular docking, a primary tool, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govbioinformation.net The strength of this interaction is quantified by a scoring function, which estimates the binding affinity, often expressed as a docking score or binding energy in kcal/mol. nih.govnih.gov

Studies on various pyrrole derivatives have demonstrated their potential to interact with a wide range of biological targets, including enzymes and receptors implicated in various diseases. For instance, pyrrole-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. mdpi.compensoft.net In one such study, molecular docking simulations of pyrrole-based hydrazide-hydrazones identified key interactions within the AChE active site. pensoft.netresearchgate.net The pyrrole ring was observed to form hydrophobic π-π stacking interactions with tryptophan (Trp286) and tyrosine (Tyr72) residues, which are crucial for the stabilization of the ligand-enzyme complex. pensoft.netpensoft.net

Similarly, computational analyses of pyrrole derivatives as inhibitors of enoyl-ACP (CoA) reductase, a target for anti-tubercular drugs, have highlighted the importance of specific structural features. nih.gov Docking studies revealed that the nitrogen atom of the pyrrole ring can form hydrogen bonds with amino acid residues like Gly14, while substituents on the pyrrole nucleus can engage in hydrophobic interactions with residues such as isoleucine (Ile21) and tryptophan (Trp222). nih.gov

The binding affinity of a ligand is a critical parameter that determines its potential efficacy. This is often predicted using scoring functions in docking programs and can be further refined using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. pensoft.netresearchgate.net These calculations provide a more accurate estimation of the free energy of binding. For a series of pyrrole-based hydrazide-hydrazones, MM/GBSA scores ranged from -60.44 to -70.93 kcal/mol, indicating strong binding to the AChE enzyme. pensoft.netresearchgate.net

The following tables present data from computational studies on various pyrrole derivatives, illustrating the types of results generated in such analyses. It is important to note that this data is for structurally related compounds and not for 3-(1H-Pyrrol-2-yl)butan-2-ol itself. However, these findings provide a valuable framework for predicting the potential interactions of this specific compound.

| Compound | XP Docking Score (kcal/mol) | ChemPLP (fitness score) | MM/GBSA (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 11b | -8.159 | 132.51 | -70.93 | - |

| 12d | -8.738 | 132.68 | -69.29 | Tyr72, Thr75 (H-bond), Trp86, Trp286, Leu289, Ser293, Ile294, Phe297, Tyr337, Phe338, Tyr341 researchgate.net |

| 11c | -7.152 | 131.50 | -66.04 | - |

| 12b | -7.684 | 141.20 | -64.06 | - |

| 12a | -8.259 | 132.51 | -62.68 | - |

Data adapted from a study on pyrrole-based hydrazide-hydrazones as AChE inhibitors. pensoft.netresearchgate.net

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| HER2 | -8.9 |

| ERα | -9.5 |

| Aromatase | -9.1 |

| Reverbα | -9.8 |

| BRMS1 | -9.1 |

| Top II | -8.9 |

Data from a molecular docking analysis of the pyrrole derivative SR9009. nih.gov

For 3-(1H-Pyrrol-2-yl)butan-2-ol, the pyrrole ring would be expected to participate in similar hydrophobic and π-stacking interactions. The butan-2-ol side chain introduces a hydroxyl group and a chiral center, which could significantly influence binding. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming key hydrogen bonds with polar residues in a receptor's binding site. The stereochemistry at the chiral centers of the butan-2-ol moiety would also likely lead to different binding affinities and selectivities for different stereoisomers, a phenomenon that can be effectively studied using computational models. malariaworld.org

Chemical Reactivity and Transformations of 3 1h Pyrrol 2 Yl Butan 2 Ol

Reactions Involving the Pyrrole (B145914) Moiety

The pyrrole ring in 3-(1H-pyrrol-2-yl)butan-2-ol is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons is delocalized into the ring, which significantly activates the carbon atoms towards substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a hallmark reaction of pyrroles. Due to the electron-donating nature of the nitrogen atom, pyrrole is much more reactive than benzene (B151609) and can undergo substitution under milder conditions. The substitution pattern is highly regioselective, with a strong preference for attack at the C2 (α) position. This is because the carbocation intermediate formed by attack at C2 is more stabilized by resonance, with three contributing structures, compared to the intermediate from C3 (β) attack, which has only two resonance structures.

In the case of 3-(1H-pyrrol-2-yl)butan-2-ol, the C2 position is already substituted with the butan-2-ol group. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position, which is electronically equivalent to the C2 position. If the C5 position is blocked, substitution may occur at the C3 or C4 positions, although this is less favorable. Common electrophilic substitution reactions for pyrroles include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Pyrrole Derivatives

| Reaction | Reagent | Typical Product(s) | Notes |

| Halogenation | SO₂Cl₂ or NBS | 2-Halopyrrole or 2,5-Dihalopyrrole | Reaction conditions can be controlled to favor mono- or di-substitution. |

| Nitration | HNO₃ / Acetic Anhydride | 2-Nitropyrrole | Strong acidic conditions can lead to polymerization of the pyrrole ring. |

| Sulfonation | Pyridine-SO₃ complex | Pyrrole-2-sulfonic acid | Milder sulfonating agent is required to prevent degradation. |

| Acylation | Acetic Anhydride / Lewis Acid | 2-Acetylpyrrole | Friedel-Crafts acylation is a common method for introducing acyl groups. |

Note: This table provides general examples for the pyrrole core; specific yields and conditions for 3-(1H-pyrrol-2-yl)butan-2-ol would require experimental investigation.

Modifications and Functionalization of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring in 3-(1H-pyrrol-2-yl)butan-2-ol is nucleophilic and can be functionalized through various reactions. The N-H proton is weakly acidic and can be removed by a strong base to form the pyrrolide anion, which is a potent nucleophile.

N-Alkylation: The pyrrolide anion can readily react with alkyl halides to introduce an alkyl group on the nitrogen atom. This modification can be used to alter the electronic properties of the pyrrole ring and to introduce further functionality.

N-Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, can introduce an acyl group onto the nitrogen. This is often used as a protecting group strategy, as the electron-withdrawing acyl group can deactivate the pyrrole ring towards electrophilic substitution and prevent polymerization under acidic conditions.

N-Sulfonylation: Similar to acylation, sulfonylation of the pyrrole nitrogen with sulfonyl chlorides provides N-sulfonylated pyrroles. The sulfonyl group is also an effective protecting group.

Reactions Involving the Butanol Moiety

The butanol side chain of 3-(1H-pyrrol-2-yl)butan-2-ol possesses a secondary hydroxyl group, which is a versatile functional group that can participate in a range of transformations.

Oxidation Reactions to Ketones and Carboxylic Acids

The secondary alcohol group in 3-(1H-pyrrol-2-yl)butan-2-ol can be oxidized to a ketone, 3-(1H-pyrrol-2-yl)butan-2-one. A variety of oxidizing agents can be employed for this transformation. Milder reagents are generally preferred to avoid over-oxidation or degradation of the sensitive pyrrole ring. Further oxidation to a carboxylic acid would require cleavage of a carbon-carbon bond and is not a typical reaction for secondary alcohols.

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Abbreviation | Typical Conditions |

| Pyridinium chlorochromate | PCC | CH₂Cl₂, room temperature |

| Dess-Martin periodinane | DMP | CH₂Cl₂, room temperature |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to room temperature |

| Jones Reagent | CrO₃, H₂SO₄, acetone | Acetone, 0 °C to room temperature |

Note: The choice of oxidant would need to consider the potential for reaction with the pyrrole ring.

Dehydration Reactions and Alkene Formation

Acid-catalyzed dehydration of 3-(1H-pyrrol-2-yl)butan-2-ol is expected to yield a mixture of alkenes. The reaction proceeds through a carbocation intermediate, and elimination of a proton from an adjacent carbon atom leads to the formation of a double bond. Due to the structure of the butanol side chain, two possible constitutional isomers can be formed: 3-(1H-pyrrol-2-yl)but-1-ene and 3-(1H-pyrrol-2-yl)but-2-ene. According to Zaitsev's rule, the more substituted alkene, 3-(1H-pyrrol-2-yl)but-2-ene, is generally the major product. Furthermore, the but-2-ene product can exist as both (E) and (Z) stereoisomers.

Table 3: Potential Products of Dehydration of 3-(1H-Pyrrol-2-yl)butan-2-ol

| Product Name | Structure | Isomer Type | Expected Abundance |

| 3-(1H-pyrrol-2-yl)but-2-ene | Constitutional Isomer (Major) | Higher | |

| 3-(1H-pyrrol-2-yl)but-1-ene | Constitutional Isomer (Minor) | Lower | |

| (E)-3-(1H-pyrrol-2-yl)but-2-ene | Stereoisomer | Major diastereomer | |

| (Z)-3-(1H-pyrrol-2-yl)but-2-ene | Stereoisomer | Minor diastereomer |

Stereoselective Transformations of the Hydroxyl Group

The hydroxyl group of 3-(1H-pyrrol-2-yl)butan-2-ol is located at a stereocenter. This allows for stereoselective reactions that can control the configuration of this center or use its existing chirality to influence the formation of new stereocenters.

Esterification and Etherification: The hydroxyl group can be converted into an ester or an ether. If chiral reagents or catalysts are used, these reactions can be performed with high diastereoselectivity or enantioselectivity.

Mitsunobu Reaction: The Mitsunobu reaction allows for the inversion of the stereochemistry at the alcohol carbon. This reaction involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate to activate the alcohol for nucleophilic substitution with inversion of configuration.

Asymmetric Catalysis: The hydroxyl group can direct certain catalytic reactions to one face of the molecule, leading to stereoselective transformations at nearby positions. For example, it can direct epoxidation or hydrogenation reactions.

The stereochemical outcome of these reactions is highly dependent on the specific reagents, catalysts, and reaction conditions employed. Detailed studies would be necessary to determine the optimal conditions for achieving high stereoselectivity in transformations of 3-(1H-pyrrol-2-yl)butan-2-ol.

Biological Activity and Mechanistic Insights of Pyrrole Butanol Scaffolds

In Vitro Antimicrobial Activities

The structural framework of pyrrole (B145914) and its derivatives has been extensively explored for the development of new antimicrobial agents. These compounds have shown promise against a variety of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Activity

Pyrrole-based structures have demonstrated significant potential as antibacterial agents, effective against both Gram-positive and Gram-negative bacteria. mdpi.com A notable example includes 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which have been identified as a novel scaffold for developing agents against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov One lead compound from this class exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL against MRSA and 4 µg/mL against MRSE. nih.gov Furthermore, this compound was also effective against linezolid-resistant MRSA with MIC values ranging from 8-16 µg/mL. nih.gov

Other pyrrolone derivatives, such as 3-arylidene-2(3H)-pyrrolones, have also been reported to possess good antimicrobial activity. orientjchem.orgsemanticscholar.org Studies on various substituted pyrrolones have confirmed their bacteriostatic effects against bacteria like Staphylococcus aureus and Escherichia coli. orientjchem.orgsemanticscholar.org The addition of different heterocyclic moieties to the pyrrole scaffold has been shown to enhance bioactivity, leading to synergistic effects and broader-spectrum antibacterial action. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrrole Scaffolds

| Compound Class | Target Organism | Activity (MIC) |

|---|---|---|

| 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Methicillin-resistant S. aureus (MRSA) | 8 µg/mL |

| 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Methicillin-resistant S. epidermidis (MRSE) | 4 µg/mL |

| 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Linezolid-resistant MRSA | 8-16 µg/mL |

Antifungal Activity

The pyrrole nucleus is a key feature in several compounds with potent antifungal properties. researchgate.net Pyrrolone and N-benzyl pyrrolone derivatives have been specifically recognized for their significant antifungal activity. orientjchem.orgsemanticscholar.org Research has demonstrated that certain 3-arylidene-2(3H)-pyrrolone derivatives show notable efficacy against fungal pathogens such as Aspergillus niger and Candida albicans, with some compounds exhibiting MIC values as low as 2 µg/mL against C. albicans. semanticscholar.org

Furthermore, butenolides, which are structurally related to pyrrolones, isolated from the fungus Aspergillus sp. have also been evaluated for their antimicrobial effects. One of these compounds displayed good activity against Staphylococcus aureus, indicating the broad antimicrobial potential of these related scaffolds. mdpi.com The synthesis of novel pyrrole and fused pyrrole derivatives continues to be a promising strategy for discovering new antifungal agents. nih.gov

Table 2: Antifungal Activity of Pyrrolone Derivatives

| Compound Class | Target Organism | Activity (MIC) |

|---|---|---|

| 3-Arylidene-2(3H)-pyrrolones | Aspergillus niger | 6.25 µg/mL |

Antimycobacterial Activity

Derivatives of the pyrrole scaffold have shown significant promise as antimycobacterial agents. nih.gov In the search for new drugs against tuberculosis, novel 3-(1H-pyrrol-1-yl)-2-oxazolidinone analogues were synthesized and tested. Some of these derivatives demonstrated fairly good activity against the Mycobacterium avium complex. nih.gov Another study identified a pyrrole derivative, BM212, as having good in vitro activity against Mycobacterium tuberculosis and other atypical mycobacteria. nih.gov This led to the synthesis of new pyrrole derivatives aimed at enhancing this activity. nih.gov

Additionally, research into 1H-pyrrole-2-carboxylate derivatives has yielded compounds with potent activity against Mycobacterium tuberculosis H37Rv. One particular compound, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), was found to have a remarkable MIC value of 0.7 µg/mL. mdpi.com

In Vitro Cytotoxicity and Anticancer Potential

Beyond their antimicrobial effects, pyrrole-based scaffolds are recognized for their significant cytotoxicity against various cancer cell lines, making them attractive candidates for anticancer drug development.

Inhibition of Cancer Cell Proliferation

Pyrrole derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms. A study on novel quinolinyl pyrrolone derivatives found that they displayed promising antiproliferative activity. nih.gov In general, the pyrrolone derivatives exhibited higher antiproliferative effects than their corresponding pyridazinone counterparts. nih.gov One specific pyrrolone compound showed outstanding activity with moderate selectivity against CNS and renal cancer cell lines. nih.gov Butenolides isolated from the fungus Aspergillus sp. also exhibited potent cytotoxic activities against the HL-60 human leukemia cell line, with some compounds showing IC50 values as low as 13.2 µM. mdpi.com

Table 3: Cytotoxic Activity of Pyrrole and Related Scaffolds

| Compound Class | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Quinolinyl Pyrrolone | CNS and Renal Cancer | Selectivity Ratios: 3.49 and 3.56 |

| Butenolide Derivative | HL-60 (Leukemia) | 13.2 µM |

Induction of Apoptosis and Related Pathways

A key mechanism behind the anticancer activity of many pyrrole-based compounds is the induction of apoptosis, or programmed cell death. For instance, certain quinolinyl pyrrolone derivatives have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis. nih.gov The mechanism of action for these compounds is believed to involve the inhibition of tubulin polymerization. nih.gov

The induction of apoptosis often involves the activation of a cascade of enzymes known as caspases. For example, the natural compound butyrate (B1204436) induces a program of apoptosis that is dependent on new protein synthesis and leads to the activation of caspase-3, a key effector protease in the apoptotic pathway. nih.gov Butyrate can also sensitize cancer cells to other apoptosis-inducing agents by facilitating the mitochondrial pathway of caspase activation. nih.gov Pyrrolamides, a class of natural products, exhibit their biological effects, including antitumor activity, by binding to specific DNA sequences. mdpi.com This interaction can trigger cellular pathways leading to apoptosis.

Effects on Cellular Oxidative Stress and Mitochondrial Function

Oxidative stress, characterized by an excess of reactive oxygen species (ROS), is a significant factor in the pathology of numerous diseases. [cite: 8] Compounds that can mitigate oxidative stress and protect mitochondrial function are of considerable therapeutic interest. While direct studies on 3-(1H-Pyrrol-2-yl)butan-2-ol are limited, the broader class of pyrrole derivatives has been investigated for these properties.

Certain troponoid compounds, which can induce cytotoxicity, have been shown to increase ROS production in cells at high concentrations. [cite: 9] This effect was significantly reduced by the presence of an ROS scavenger, N-acetylcysteine. [cite: 9] This suggests that for some heterocyclic compounds, high concentrations may lead to an increase in oxidative stress. Conversely, many pyrrole derivatives are explored for their antioxidant potential, acting as radical scavengers. [cite: 3, 10, 14] For instance, certain 3-hydroxy-3-pyrroline-2-one derivatives have been identified as promising hydroxyl radical (HO•) scavengers, comparable to conventional antioxidants like melatonin (B1676174) and Trolox. [cite: 3, 10]

Mitochondrial function is intrinsically linked to cellular oxidative stress. Assays that measure mitochondrial activity are often used to assess cytotoxicity. [cite: 9] Some studies on α-hydroxytropolones (αHTs), which are inhibitors of hepatitis B virus, indicate that these and related compounds can be cytotoxic in cell lines, as measured by assays assessing mitochondrial function. [cite: 9] However, these studies also showed that troponoids as a general class did not inhibit mitochondrial respiration or glycolysis, suggesting that the cytotoxic effects may be linked to ROS production at higher concentrations rather than direct impairment of mitochondrial energy production. [cite: 9]

Enzyme Inhibition Studies

The pyrrole scaffold is a common feature in many enzyme inhibitors. Various derivatives have been developed to target enzymes implicated in inflammation, cancer, and neurodegenerative diseases.

Ligand-Enzyme Interactions

The interaction between a ligand and its target enzyme is crucial for its inhibitory activity. [cite: 24] For pyrrole derivatives, these interactions often involve hydrogen bonds, π-π stacking, and hydrophobic interactions with the enzyme's active site.

Molecular docking studies have provided insights into these interactions. For example, in the case of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, pyrrole-based inhibitors have been shown to bind effectively within its active site. [cite: 2, 13] Similarly, pyrrol-2-yl ethanone (B97240) derivatives have been evaluated as inhibitors of lactate (B86563) dehydrogenase A (LDH-A), an enzyme often upregulated in cancer cells. [cite: 15] Spectroscopic analysis, including fluorescence and circular dichroism, revealed that these compounds interact with LDH-A, causing changes to the enzyme's secondary structure, which contributes to the inhibition of its activity. [cite: 15]

In another example, the heme enzyme PrnB, which is involved in the biosynthesis of the antifungal compound pyrrolnitrin, demonstrates unique ligand interactions. The substrate's amino group directly coordinates with the heme iron in both oxidized and reduced forms of the enzyme. [cite: 6] This type of amine ligation to the heme is rare and suggests a specific mechanism for regulating the substrate's reactivity during catalysis. [cite: 6]

Table 1: Examples of Pyrrole Derivatives and Their Enzyme Targets

| Compound Class | Enzyme Target | Key Interaction Insights |

|---|---|---|

| Pyrrolopyridines | Cyclooxygenase-2 (COX-2) | Docking studies confirmed a binding pose within the COX-2 active site. [cite: 2] |

| Pyrrol-2-yl ethanone derivatives | Lactate Dehydrogenase A (LDH-A) | Affinity interaction leads to changes in the secondary structure of the enzyme. [cite: 15] |

| Benzimidazole-based pyrrole hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Molecular docking confirmed numerous interactions with the active sites of the target enzymes. [cite: 12] |

| 7-Cl-L-tryptophan (substrate) | PrnB (Heme Enzyme) | The substrate's amino group directly coordinates with the heme iron. [cite: 6] |

Other Investigated Biological Activities (e.g., Antioxidant, Anti-inflammatory)

Beyond specific enzyme inhibition, pyrrole-containing molecules exhibit a range of other biological activities, most notably antioxidant and anti-inflammatory effects. [cite: 5, 17]

Anti-inflammatory Activity: The anti-inflammatory properties of pyrrole derivatives are well-documented. Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a pyrrole ring in their structure. [cite: 2] Research has focused on developing new pyrrole compounds that act as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which could offer a safer alternative to traditional NSAIDs. [cite: 7] Several synthesized pyrrole derivatives and their hybrids have demonstrated potent inhibition of COX-2, with some also showing significant activity against soybean LOX. [cite: 7]

Antioxidant Activity: The electron-rich nature of the pyrrole ring allows it to act as a scavenger of free radicals. [cite: 4] Numerous studies have evaluated the antioxidant capacity of various pyrrole derivatives using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. [cite: 3, 14] Polysubstituted 3-hydroxy-3-pyrroline-2-ones and pyrrolo[2,3-b]quinoxaline derivatives have been identified as effective radical scavengers. [cite: 10, 18] Theoretical calculations have further supported these findings, suggesting that some derivatives are particularly effective at scavenging hydroxyl radicals (HO•), which are highly reactive oxygen species. [cite: 10, 18]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. For pyrrole-butanol scaffolds, SAR studies focus on how different substituents and the compound's stereochemistry affect its potency and selectivity.

Influence of Substituents on Biological Potency and Selectivity

The biological activity of pyrrole derivatives can be significantly modified by altering the substituents on the pyrrole ring and associated side chains.

SAR studies on benzimidazole-based pyrrole hybrids targeting cholinesterase enzymes revealed that the nature and position of substituents are critical. For instance, a compound featuring a nitro group (NO2) at the 5-position of the benzimidazole (B57391) ring and another on the meta-position of an aryl ring was the most potent inhibitor of both AChE and BuChE in its series. [cite: 12] In contrast, another potent inhibitor in the same series had a methoxy (B1213986) group (–OCH3) at the 5-position of the benzimidazole and on the para-position of the aryl ring. [cite: 12]

In a series of pyrrole derivatives designed as dual COX-2/LOX inhibitors, the addition of a cinnamic acid moiety to the pyrrole core to create hybrid molecules sometimes enhanced activity. For example, certain hybrids were more potent COX-2 inhibitors than their parent pyrrole compounds. [cite: 7] This highlights how larger, conjugated substituents can influence interactions with the enzyme's active site.

Table 2: Influence of Substituents on Biological Activity of Pyrrole Derivatives

| Compound Series | Target | Substituent Effect |

|---|---|---|

| Benzimidazole-pyrrole hybrids | AChE/BuChE | The presence and position of electron-withdrawing (NO₂) and electron-donating (OCH₃) groups significantly impact inhibitory potency. [cite: 12] |

| Pyrrole-cinnamate hybrids | COX-2/LOX | Hybridization with cinnamic acid moieties can enhance COX-2 inhibitory activity compared to the parent pyrrole. [cite: 7] |

| Pyrrolo[3,4-c]pyrrole derivatives | COX/LOX | Introduction of 2-hydroxy-3-(4-substituted-1-piperazinyl)propyl groups is explored for dual inhibitory activity. [cite: 16] |

Stereochemical Effects on Biological Activity

Chirality plays a pivotal role in the biological activity of many compounds, as biological systems like enzymes and receptors are themselves chiral. [cite: 11] The compound 3-(1H-Pyrrol-2-yl)butan-2-ol has two chiral centers, meaning it can exist as four different stereoisomers. The specific spatial arrangement of the atoms in these isomers can drastically affect their biological activity.

Studies on other classes of molecules demonstrate the importance of stereochemistry. For example, research on oleandomycin (B1677203) derivatives showed that changing the stereochemistry at specific carbon atoms had a major influence on both antibacterial and anti-inflammatory (IL-6 inhibition) activity. [cite: 1] Similarly, for isomers of the natural product 3-Br-acivicin, only those with a specific stereochemical configuration—(5S, αS)—displayed significant antiplasmodial activity. This suggests that a stereoselective uptake mechanism, likely mediated by an amino acid transport system, is responsible for the enhanced biological effect of the "natural" isomers. [cite: 11]

While direct SAR studies on the stereoisomers of 3-(1H-Pyrrol-2-yl)butan-2-ol are not widely reported, these examples underscore that the different stereoisomers would be expected to have distinct biological activities. One isomer may fit perfectly into an enzyme's active site, while another may not bind at all, leading to significant differences in potency and efficacy.

Future Research Directions and Potential Applications

Development of Novel Synthetic Routes for Diverse Analogues

The therapeutic potential of a core scaffold is often unlocked through the synthesis of a diverse library of analogues. Future research should focus on developing flexible and efficient synthetic routes to derivatives of 3-(1H-Pyrrol-2-yl)butan-2-ol .

One of the most established methods for pyrrole (B145914) synthesis is the Paal-Knorr reaction , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. rgmcet.edu.inorganic-chemistry.org This method could be adapted to synthesize analogues by using variously substituted 1,4-dicarbonyl precursors. Modern modifications of the Paal-Knorr synthesis utilize greener conditions, such as solvent-free reactions or the use of mild, reusable acid catalysts like tungstate (B81510) sulfuric acid or silica (B1680970) sulfuric acid, which could be applied here. rsc.orgtandfonline.comingentaconnect.com

Beyond the Paal-Knorr reaction, numerous catalytic methods have emerged for the synthesis of substituted pyrroles. nih.govorganic-chemistry.org These include:

Metal-catalyzed cyclizations: Gold, ruthenium, and palladium catalysts have been employed to construct the pyrrole ring from various acyclic precursors. organic-chemistry.org For instance, a ruthenium-based pincer catalyst enables the dehydrogenative coupling of secondary alcohols and amino alcohols to form pyrroles. organic-chemistry.org

Multi-component reactions: These reactions allow for the rapid assembly of complex, highly substituted pyrroles in a single step from simple starting materials. acs.orgrsc.org A one-pot, three-component synthesis using propargylic alcohols, 1,3-dicarbonyl compounds, and primary amines, catalyzed by a ruthenium complex, is one such example. nih.gov

These advanced synthetic strategies would enable the creation of a diverse library of analogues by modifying both the pyrrole core and the butanol side chain. Variations could include introducing different substituents at various positions on the pyrrole ring or altering the length and functional groups of the alkyl-alcohol chain.

| Synthetic Method | Key Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Modified Paal-Knorr | 1,4-Dicarbonyl compound, Primary amine | Weak acids (e.g., Acetic Acid), Solvent-free, or Heterogeneous catalysts (e.g., TSA) | High yields, operational simplicity, potential for green chemistry applications. | organic-chemistry.orgrsc.orgingentaconnect.com |

| Catalytic Dehydrogenative Coupling | Secondary alcohol, Amino alcohol | Ruthenium-pincer complex | Forms pyrroles from readily available alcohol precursors. | organic-chemistry.org |

| Sila-Stetter/Paal-Knorr Strategy | Acylsilane, Unsaturated ketone, Amine | Thiazolium salt (organocatalyst) | One-pot, multi-component reaction allowing for rapid assembly of highly substituted pyrroles. | acs.org |

| Three-Component Ruthenium Catalysis | Propargylic alcohol, 1,3-Dicarbonyl compound, Primary amine | [Ru(eta(3)-2-C3H4Me)(CO)(dppf)][SbF6]/CF3CO2H | Highly efficient for preparing fully substituted pyrroles from accessible starting materials. | nih.gov |

Advanced Mechanistic Investigations of Biological Activities

Given the broad spectrum of biological activities reported for pyrrole derivatives, a crucial area of future research will be to investigate the mechanisms of action for analogues of 3-(1H-Pyrrol-2-yl)butan-2-ol . Pyrrole-containing compounds are known to act on various biological targets. nih.gov

For example, many pyrrole derivatives function as enzyme inhibitors . They have been shown to inhibit a range of kinases, including lymphocyte-specific kinase (Lck), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). nih.govnih.gov Other pyrrole compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory response. nih.govacs.org Mechanistic studies for novel pyrrole-butanol derivatives would therefore involve screening against panels of kinases and other enzymes to identify specific molecular targets.

Furthermore, some pyrrole derivatives exert their effects by interacting with nucleic acids or modulating protein-protein interactions. nih.gov Advanced biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), could be employed to quantify the binding affinity and thermodynamics of these interactions. Cell-based assays would then be essential to confirm that target engagement translates into a desired physiological outcome, such as the induction of apoptosis in cancer cells or the suppression of inflammatory cytokine production. nih.govwiley.com

| Target Class | Specific Example | Reported Biological Effect | Reference |

|---|---|---|---|

| Protein Kinases | EGFR, VEGFR | Anticancer (inhibition of tumor growth and angiogenesis) | nih.gov |

| Protein Kinases | Lck (Lymphocyte-specific kinase) | Immunosuppression | nih.gov |

| Cyclooxygenases | COX-1, COX-2 | Anti-inflammatory | nih.govacs.org |

| Enzymes (Fatty Acid Synthesis) | Enoyl-ACP Reductase (InhA) | Antimycobacterial | nih.govjournalgrid.com |

| Nucleic Acids | G-Quadruplexes | Anticancer (targeting oncogene promoters) | nih.gov |

Exploration of New Therapeutic Areas for Pyrrole-Butanol Derivatives

The structural features of 3-(1H-Pyrrol-2-yl)butan-2-ol suggest that its analogues could be active in several therapeutic areas where other pyrrole derivatives have shown promise.

Oncology: The pyrrole scaffold is present in numerous anticancer agents. nih.govmdpi.com Derivatives have been developed as inhibitors of protein kinases, histone deacetylases, and microtubule polymerization. nih.gov A series of alkynylated pyrrole derivatives, for example, were found to induce cell cycle arrest and apoptosis in cancer cell lines. wiley.com Future research could screen pyrrole-butanol libraries for antiproliferative activity against a panel of human cancer cell lines.

Anti-inflammatory Diseases: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrrole core, such as tolmetin (B1215870) and ketorolac. nih.govpensoft.net These drugs typically function by inhibiting COX enzymes. nih.gov Novel pyrrole-cinnamate hybrids have recently been developed as dual inhibitors of both COX-2 and lipoxygenase (LOX), offering a potentially safer anti-inflammatory profile. mdpi.com Analogues of 3-(1H-Pyrrol-2-yl)butan-2-ol could be evaluated in cellular and in vivo models of inflammation. nih.gov

Infectious Diseases: The pyrrole motif is found in compounds with potent antibacterial and antifungal activity. mdpi.comtandfonline.comnih.gov For instance, certain 1,5-diarylpyrroles are active against drug-resistant Gram-positive bacteria, and other derivatives show promise against Mycobacterium tuberculosis. nih.govresearchgate.net Given the urgent need for new antimicrobial agents, screening pyrrole-butanol derivatives against a panel of pathogenic bacteria and fungi would be a valuable research direction. bohrium.com

Integration of Computational Design with Experimental Validation in Compound Optimization

To accelerate the discovery and optimization of potent and selective drug candidates based on the 3-(1H-Pyrrol-2-yl)butan-2-ol scaffold, a tight integration of computational chemistry and experimental validation is essential.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of analogues with their biological activity. nih.govmdpi.com For example, 2D and 3D-QSAR models have been successfully used to identify the key structural fragments required for the antitubercular activity of oxadiazole-ligated pyrrole derivatives. nih.gov Such models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. acs.org

Molecular docking is another powerful computational tool that predicts how a ligand binds to the active site of a target protein. nih.govmdpi.comnih.gov This approach provides insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for binding affinity and selectivity. Docking studies have been used to guide the design of pyrrole derivatives as inhibitors of targets like Aurora A kinase and the M. tuberculosis InhA enzyme. journalgrid.commdpi.com For any promising pyrrole-butanol analogue, docking simulations could reveal its binding mode, and the resulting structural insights could be used to design next-generation compounds with improved potency and a better side-effect profile. pensoft.net The predictions from these in silico models must then be confirmed through synthesis and experimental biological evaluation in an iterative cycle of design, synthesis, and testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.